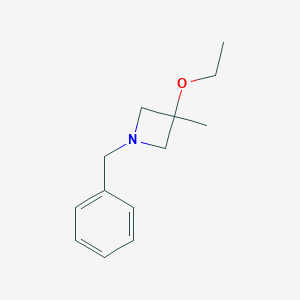

1-Benzyl-3-ethoxy-3-methylazetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-ethoxy-3-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-15-13(2)10-14(11-13)9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFYMYOEJDRMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CN(C1)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452584 | |

| Record name | 1-benzyl-3-ethoxy-3-methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168144-35-2 | |

| Record name | 1-benzyl-3-ethoxy-3-methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3 Ethoxy 3 Methylazetidine and Analogous Azetidine Derivatives

Foundational Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is primarily achieved through intramolecular cyclization, forming a key carbon-nitrogen bond, or through cycloaddition reactions that build the ring in a concerted or stepwise fashion.

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a C-N bond within a single molecule to close the four-membered ring.

The most common and well-established method for synthesizing azetidines is the intramolecular cyclization of an acyclic precursor via nucleophilic substitution. acs.orgresearchgate.net This reaction involves a γ-amino halide or a related substrate where the nitrogen atom acts as a nucleophile, attacking a carbon atom three positions away and displacing a suitable leaving group. acs.orgresearchgate.net This process is a classic example of an intramolecular SN2 reaction.

Common leaving groups include halides (I-, Br-, Cl-) and sulfonate esters (e.g., mesylates, tosylates, triflates). acs.orgfrontiersin.org The success of the cyclization is often in competition with an elimination reaction (HX elimination), which can be a significant drawback due to the inherent strain of the forming four-membered ring. acs.org The choice of substrate, base, and reaction conditions is critical to favor the desired 4-exo-tet cyclization over competing pathways. acs.org

Table 1: Examples of Leaving Groups in Intramolecular Azetidine Synthesis

| Leaving Group | Precursor Type | Typical Conditions | Reference |

|---|---|---|---|

| Halides (Br, Cl) | γ-Amino Halides | Base (e.g., K₂CO₃, NaH) | acs.orgresearchgate.net |

| Mesylate (OMs) | γ-Amino Mesylates | Base, Heat | frontiersin.org |

| Tosylate (OTs) | γ-Amino Tosylates | Base, Heat | rsc.org |

An alternative intramolecular approach involves the reductive cyclization of precursors containing an imine or a related functional group. acs.orgmagtech.com.cn In one variation, an electroreductive intramolecular coupling of an imine with an alkoxycarbonyl group can produce azetidine derivatives. acs.org Another strategy involves the cyclization of β-haloalkylimines. magtech.com.cn

A notable method developed by De Kimpe and co-workers features the introduction of the nitrogen atom as an imine, which subsequently undergoes reduction and cyclization. acs.org This approach avoids the direct use of a primary or secondary amine in the cyclization step, offering a different pathway that can be advantageous for certain substrates, particularly when acidic protons might lead to side reactions. acs.org Zirconium-catalyzed reactions of ethylmagnesium chloride with imines can also generate C,N-dimagnesiated intermediates that cyclize to form azetidines. organic-chemistry.org

Table 2: Reductive Cyclization Strategies for Azetidines

| Precursor Type | Method | Key Features | Reference |

|---|---|---|---|

| α-Iminoesters | Electroreduction | TMSCl is essential to promote coupling. | acs.org |

| β-Haloalkylimines | Chemical Reduction/Cyclization | Forms C-N bond post-imine formation. | magtech.com.cn |

The intramolecular aminolysis of epoxy amines presents a powerful method for constructing functionalized azetidines, particularly those bearing a hydroxyl group. frontiersin.orgnih.gov While intermolecular aminolysis of epoxides can be challenging to control, the intramolecular version offers a regioselective pathway to cyclic amino alcohols. frontiersin.org

Recent research has demonstrated that Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) is an effective catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines, affording 3-hydroxyazetidine derivatives in high yields. nih.govbohrium.comelsevierpure.comnih.gov This reaction proceeds via a regioselective C3-attack of the amine on the epoxide ring, following the 4-exo-tet cyclization pattern. frontiersin.orgnih.gov The methodology is tolerant of a wide range of functional groups on the amine substituent, including electron-rich and electron-deficient benzyl (B1604629) groups, alkyl groups, and acid-sensitive protecting groups like Boc and TBS. frontiersin.org Interestingly, the catalyst promotes a different reaction pathway for the corresponding trans-3,4-epoxy amines, which yield 3-hydroxypyrrolidines via a 5-endo-tet cyclization. frontiersin.orgnih.gov

Table 3: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amine 1aa

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | La(OTf)₃ (5) | DCE | 2.5 | 81 |

| 2 | La(OTf)₃ (5) | PhH | 2.5 | 72 |

| 3 | Sc(OTf)₃ (5) | DCE | 2.5 | 78 |

| 4 | Yb(OTf)₃ (5) | DCE | 2.5 | 72 |

| 5 | La(OTf)₃ (2.5) | DCE | 5 | 77 |

Data sourced from Kuriyama et al. (2023). Reaction conditions involved using cis-3,4-epoxy amine 1aa as the model substrate. frontiersin.org

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent a highly efficient and atom-economical route to azetidines. rsc.orgmdpi.com

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for the direct synthesis of the azetidine ring. rsc.orgresearchgate.net Traditional methods often required high-energy UV light. researchgate.net However, modern advancements have enabled these reactions to proceed under mild conditions using visible light and a photocatalyst. nih.govnih.gov

This process typically involves the excitation of a photocatalyst (e.g., iridium or organic dye catalysts like thioxanthone) with visible light (such as blue LEDs). nih.govrsc.orgnih.gov The excited photocatalyst then transfers its energy to either the imine (often an oxime or isoxazoline (B3343090) is used as a stable imine precursor) or the alkene, promoting it to a triplet excited state. nih.govresearchgate.net This excited species then undergoes the [2+2] cycloaddition with its reaction partner to form the azetidine ring. nih.gov

This visible-light-mediated approach has significantly expanded the scope of the aza Paternò–Büchi reaction, enabling the use of previously unreactive, unactivated alkenes to construct complex, three-dimensional, and highly saturated tricyclic azetidines. nih.govacs.org The method is characterized by its operational simplicity and broad substrate scope. nih.gov

Table 4: Evaluation of Photocatalysts in an Intramolecular Aza Paternò–Büchi Reaction

| Entry | Photocatalyst | Triplet Energy (kcal/mol) | Yield (%) |

|---|---|---|---|

| 1 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Ir1) | 60.0 | 70 |

| 2 | Ir(ppy)₃ | 55.4 | 60 |

| 3 | fac-Ir(ppy)₃ | 55.4 | 62 |

| 4 | Thioxanthone | 65.5 | 67 |

| 5 | 2-MeOTx | 62.3 | 41 |

| 6 | 2CzPN | 61.3 | 41 |

Data sourced from G. E. Bodner et al. (2022), showing the yield of azetidine 15 from isoxazoline 22 using various photocatalysts. nih.gov

Cycloaddition Reactions for Azetidine Scaffolds

Formal [2+2] Cycloadditions

Formal [2+2] cycloaddition reactions represent a powerful strategy for constructing the four-membered azetidine ring. nih.gov While the term often brings to mind the Staudinger synthesis of β-lactams (azetidin-2-ones) from ketenes and imines, other variations have been developed to yield diverse azetidine structures. mdpi.com

One notable advancement is the visible-light-mediated intermolecular aza Paternò-Büchi reaction. nih.gov This method utilizes the triplet state reactivity of 2-isoxazoline-3-carboxylates, which can be harnessed via energy transfer from an iridium photocatalyst. This allows for a [2+2] cycloaddition with a wide array of alkenes under mild conditions. nih.gov The process is operationally simple and provides access to highly functionalized azetidines from readily available starting materials. nih.gov A key advantage is that the resulting products can be converted into unprotected azetidines, offering a novel route to these desirable synthetic targets. nih.gov

Another approach involves the cycloaddition of ketenes and isocyanates with 1- and 2-azetines, which leads to fused bicyclic compounds containing an azetidine ring. For instance, the reaction of a 2-azetine with dichloroketene (B1203229) can afford a [2.2.0]-fused azetidine product. nih.gov While not a direct synthesis of monocyclic azetidines, these methods highlight the versatility of cycloaddition strategies in building complex scaffolds incorporating the azetidine core. nih.gov

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Aza Paternò-Büchi | 2-Isoxazoline-3-carboxylate, Alkenes | Iridium photocatalyst, Visible light | Functionalized Azetidines | nih.gov |

| Ketene-Imine Cycloaddition | Ketene, Imine | Tertiary amine | 2-Azetidinones (β-Lactams) | mdpi.com |

| Azetine-Ketene Cycloaddition | 2-Azetine, Dichloroketene | - | [2.2.0]-Fused Azetidine | nih.gov |

Ring Contraction Methodologies

Ring contraction offers an alternative pathway to the azetidine core, typically starting from more readily available five-membered pyrrolidinone rings. A robust method involves the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgorganic-chemistry.org

This strategy is initiated by the monobromination of N-sulfonyl-2-pyrrolidinone derivatives. acs.org The resulting α-bromo N-sulfonylpyrrolidinones are then treated with a nucleophile, such as an alcohol or aniline, in the presence of a base like potassium carbonate. acs.orgorganic-chemistry.org The proposed mechanism involves the nucleophilic opening of the pyrrolidinone ring to form an α-bromocarbonyl derivative with a γ-amide anion. This intermediate then undergoes an intramolecular SN2 cyclization, displacing the bromide to form the contracted α-carbonylated N-sulfonylazetidine ring. acs.orgrsc.org

This method is versatile, allowing for the efficient incorporation of various nucleophiles, including alcohols, phenols, and anilines, into the final azetidine product. acs.orgorganic-chemistry.org

| Starting Material | Reagents | Key Intermediate | Product | Reference |

| N-Sulfonyl-2-pyrrolidinone | 1. Brominating agent (e.g., NBS) 2. Nucleophile (ROH, ArOH, etc.), K₂CO₃ | α-bromocarbonyl derivative with a γ-amide anion | α-Carbonylated N-sulfonylazetidine | acs.orgorganic-chemistry.org |

| α-bromo N-sulfonylpyrrolidinone | Methanol (B129727), K₂CO₃, MeCN/MeOH | γ-amido-α-bromocarbonyl intermediate | N-sulfonylazetidine-2-carboxylate | rsc.org |

Ring Expansion Strategies from Aziridine (B145994) Precursors

The one-carbon ring expansion of aziridines provides a powerful and increasingly popular method for synthesizing azetidines. nih.govnih.govacs.org This transformation can be achieved through various catalytic systems.

Biocatalytic Ring Expansion: Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines. nih.govacs.org The reaction proceeds via a nih.govnih.gov-Stevens rearrangement. An electrophilic iron carbenoid intermediate, formed from the enzyme and a diazo compound, is trapped by the nucleophilic aziridine to form an ammonium (B1175870) ylide. nih.govacs.org The enzyme then controls the fate of this reactive ylide, favoring the nih.govnih.gov-Stevens rearrangement over competing pathways like cheletropic extrusion of olefins, to yield the corresponding azetidine with high enantioselectivity (e.g., 99:1 er). nih.govacs.org

Transition Metal-Catalyzed Ring Expansion: Rhodium-bound carbenes can react with strained bicyclic methylene (B1212753) aziridines in a formal [3+1] ring expansion. nih.gov This process is believed to occur through the formation of an aziridinium (B1262131) ylide, which then undergoes a ring-opening/ring-closing cascade to furnish highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov

Another strategy involves a gold-catalyzed ring expansion of propargylic aziridines. This method proceeds through a regioselective nucleophilic diborylalkylation to open the aziridine ring, forming a homopropargyl amine intermediate. This intermediate then undergoes a rare gold-catalyzed 4-exo-dig cyclization to produce (Z)-2-alkylidene-1-tosylazetidine compounds stereoselectively. acs.org

| Precursor | Catalyst/Reagents | Key Process | Product Type | Reference |

| N-Acylaziridine | Engineered Cytochrome P450, Diazo compound | Biocatalytic nih.govnih.gov-Stevens Rearrangement | Chiral Azetidines | nih.govacs.org |

| Methylene Aziridine | Rhodium catalyst, Diazo compound | [3+1] Ring Expansion via Ylide Intermediate | Methylene Azetidines | nih.gov |

| Propargylic Aziridine | 1. α-diboryl alkylidene lithium 2. [AuCl(PEt₃)]/AgOTf | Ring Opening / 4-exo-dig Cyclization | (Z)-Alkylidene Azetidines | acs.org |

Targeted Synthesis of N-Benzylated Azetidines

The N-benzyl group is a common protecting group and a structural component in many biologically active azetidines. Specific synthetic methods have been developed to introduce this moiety efficiently.

N-Alkylation of Amines and Related Transformations

Direct N-alkylation of the azetidine ring is a straightforward approach. For instance, N-benzylation can be achieved through standard alkylation procedures. A convenient synthesis for N-benzyl-3-cyanoazetidine involves reacting 3-hydroxyazetidine with a sulfonyl halide, followed by treatment with an alkali metal cyanide. google.com The resulting N-benzyl-3-cyanoazetidine can be further transformed, for example, by reaction with methanol in the presence of a strong acid, followed by hydrolysis, to yield N-benzyl-azetidine-3-carboxylic acid. google.com

Phase-transfer catalysis (PTC) is effective for the N-alkylation of various nitrogen heterocycles, including azetidine. phasetransfercatalysis.com Although azetidine lacks activating groups to increase the acidity of the N-H bond, PTC can facilitate the reaction. For example, using tetrabutylammonium (B224687) bromide (TBAB) as a catalyst with potassium carbonate as the base allows for the N-acylation of azetidine with acid chlorides. phasetransfercatalysis.com This principle can be extended to N-benzylation using benzyl halides.

Furthermore, diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been reported. rsc.org This method uses an N-borane complex of the azetidine derivative, which is then deprotonated with LDA and subsequently alkylated with an electrophile like benzyl bromide. This approach allows for the synthesis of optically active 2-substituted azetidines. rsc.org

Regioselective Iodocyclization of Homoallylic Amines

The iodocyclization of homoallylic amines provides a stereoselective route to substituted azetidines. rsc.orgresearchgate.netresearchgate.netkisti.re.kr Treating a homoallylic amine, such as N-benzyl-1-phenylbut-3-en-1-amine, with iodine and a base like sodium bicarbonate at room temperature leads to the formation of a 2-(iodomethyl)azetidine derivative. rsc.orgresearchgate.netkisti.re.kr The reaction proceeds with high yield and stereoselectivity, typically affording the cis-azetidine. researchgate.net These iodomethyl azetidines are stable intermediates that can be further functionalized. rsc.orgresearchgate.net It is noteworthy that reaction temperature is a critical parameter; increasing the temperature can favor the formation of the isomeric 3-iodopyrrolidine (B174656) through thermal rearrangement of the initially formed azetidine. rsc.orgresearchgate.netkisti.re.kr

| Substrate | Reagents | Temperature | Major Product | Reference |

| N-benzyl-1-phenylbut-3-en-1-amine | I₂, NaHCO₃ | Room Temp (20 °C) | cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine | rsc.orgresearchgate.netkisti.re.kr |

| N-benzyl-1-phenylbut-3-en-1-amine | I₂, NaHCO₃ | 50 °C | 3-iodo-1-benzyl-4-phenylpyrrolidine | rsc.orgresearchgate.netkisti.re.kr |

Gold-Catalyzed Oxidative Cyclization Pathways

Gold catalysts have enabled unique transformations for heterocycle synthesis. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides serves as a flexible method to prepare chiral azetidin-3-ones. nih.gov In this process, a terminal alkyne is oxidized in the presence of a gold catalyst and an N-oxide to generate a reactive α-oxo gold carbene intermediate. nih.gov This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. The reaction tolerates a range of functional groups, including acid-labile protecting groups like Boc, due to the absence of acid additives. nih.gov The resulting azetidin-3-ones are versatile substrates for synthesizing further functionalized azetidines. nih.gov

Synthetic Approaches Utilizing 1-Azabicyclo[1.1.0]butane (ABB)

A prominent and increasingly utilized precursor for the synthesis of 3-substituted azetidines is 1-azabicyclo[1.1.0]butane (ABB). researchgate.netrsc.org This highly strained bicyclic compound readily undergoes ring-opening reactions, allowing for the introduction of substituents at the 1 and 3 positions of the azetidine core. rsc.orgresearchgate.net The high ring strain of ABB provides a thermodynamic driving force for these transformations. organic-chemistry.orgbris.ac.uk

The synthesis of ABB itself can be achieved from readily available starting materials like allylamine. researchgate.net One common method involves the cyclization of 2,3-dibromopropylamine hydrobromide with organolithium compounds or lithium amides. researchgate.net It has been observed that the presence of a lithium cation is crucial for this cyclization reaction. researchgate.net

Once formed, ABB can be reacted with a variety of nucleophiles and electrophiles to generate functionalized azetidines. nih.govresearchgate.net For instance, treatment of ABB with reagents such as hydrochloric acid in ethanol (B145695), hydrobromic acid, or acylating agents leads to the formation of 3-monosubstituted and 1,3-disubstituted azetidines. researchgate.net

More advanced applications involve the lithiation of ABB to form azabicyclo[1.1.0]butyl lithium (ABB-Li), which can then react with various electrophiles. nih.govbris.ac.uk This intermediate opens up pathways to a wide range of substituted azetidines that would be difficult to access through other means. bris.ac.uk Copper-catalyzed reactions of ABB with organometallic reagents have also been developed to produce bis-functionalized azetidines. organic-chemistry.org

| Precursor | Reagent | Product | Reference |

| 1-Azabicyclo[1.1.0]butane (ABB) | HCl-EtOH | 3-Ethoxyazetidine (B1593062) hydrochloride | researchgate.net |

| 1-Azabicyclo[1.1.0]butane (ABB) | Organometal reagents / Cu(OTf)₂ | Bis-functionalized azetidines | organic-chemistry.org |

| Azabicyclo[1.1.0]butyl lithium (ABB-Li) | Carbonyl compounds | Azabicyclo[1.1.0]butyl carbinols | nih.gov |

Introduction and Stereocontrol of Ethoxy and Methyl Substituents

The synthesis of 1-benzyl-3-ethoxy-3-methylazetidine requires precise control over the introduction of the ethoxy and methyl groups at the C3 position, often with specific stereochemistry.

The introduction of alkoxy groups, such as the ethoxy group in the target molecule, onto the azetidine ring can be achieved through several methods. One common strategy involves the nucleophilic addition of an alcohol to a suitable precursor. For example, the ring-opening of ABB with ethanol in the presence of an acid catalyst can yield a 3-ethoxyazetidine derivative. researchgate.net

Another approach involves the reaction of azetidin-3-ones with alkoxides or the reduction of a 3-alkoxycarbonyl group. The synthesis of azetidin-3-ones themselves can be accomplished through methods like the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov These azetidin-3-ones serve as versatile intermediates for the introduction of various substituents at the C3 position. nih.gov

Achieving stereoselectivity in the alkylation and substitution of azetidine rings is a key challenge. nih.gov For the synthesis of this compound, the stereoselective introduction of the methyl group is crucial.

One strategy involves the diastereoselective α-alkylation of N-protected azetidine-2-carbonitriles. rsc.org By forming an N-borane complex, the stereoselectivity of the alkylation can be controlled. rsc.org Although this applies to the C2 position, similar principles of using chiral auxiliaries or directing groups can be applied to achieve stereocontrol at C3.

The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven effective in the synthesis of enantioenriched C2-substituted azetidines and can be adapted for C3 substitution. acs.org The choice of base and reaction conditions can significantly influence the diastereoselectivity of these reactions. acs.org

In reactions involving ABB, the stereochemistry of the addition of nucleophiles and electrophiles can be influenced by the reaction conditions and the nature of the reactants. researchgate.net For instance, certain ring-opening reactions of ABB derivatives have been shown to proceed with retention of stereochemistry. researchgate.net

The development of stereoselective [3+1] ring expansion reactions of methylene aziridines with rhodium-bound carbenes provides a route to highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Such methods allow for the transfer of chirality from the starting material to the product. nih.gov

| Reaction Type | Key Feature | Stereochemical Outcome | References |

| α-Alkylation of N-borane azetidine-2-carbonitrile | Use of chiral auxiliary | High diastereoselectivity | rsc.org |

| Cyclization of γ-amino alcohols | Stereochemistry of precursor | Enantiopure cis-azetidines | acs.org |

| [3+1] Ring expansion of methylene aziridines | Chirality transfer | Excellent regio- and stereoselectivity | nih.gov |

Advanced Synthetic Strategies for Complex Azetidine Architectures

Modern organic synthesis has seen the development of advanced strategies for constructing complex azetidine-containing molecules. magtech.com.cnbohrium.comacs.orgacs.org These methods often employ novel catalytic systems and reaction cascades to build molecular complexity efficiently. rsc.org

Strain-release-driven synthesis has emerged as a powerful tool. bris.ac.uk For example, the reaction of ABB-Li with carbonyl compounds produces azabicyclo[1.1.0]butyl carbinols, which can then undergo divergent strain-release reactions like semipinacol rearrangements to yield 1,3,3-substituted azetidines. nih.gov

Photochemical methods, such as the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of imines and alkenes, provide access to densely functionalized azetidines. researchgate.net This approach is notable for its ability to construct complex azetidine scaffolds that may be difficult to access through traditional thermal reactions. rsc.orgresearchgate.net

Furthermore, energy-transfer-mediated processes have been developed for the synthesis of vinyl azetidines from allenamides. acs.orgacs.org These reactions proceed under mild conditions and tolerate a broad range of functional groups, leading to products with congested all-carbon quaternary centers. acs.org

Spectroscopic and Advanced Characterization Techniques in Azetidine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be essential for the structural confirmation of 1-Benzyl-3-ethoxy-3-methylazetidine.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the benzyl (B1604629) group, the ethoxy group, the methyl group, and the azetidine (B1206935) ring. The aromatic protons of the benzyl group would typically appear in the downfield region (around 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂) would likely present as a singlet or a pair of doublets adjacent to the nitrogen atom. The quartet and triplet of the ethoxy group would be characteristic, with the quartet arising from the methylene protons coupled to the methyl protons, which would appear as a triplet. The methyl group at the C3 position of the azetidine ring would be a singlet. The protons on the azetidine ring itself would provide crucial information about their connectivity and stereochemistry.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the aromatic carbons of the benzyl group, the quaternary carbon at C3 of the azetidine ring, and the carbons of the ethoxy and methyl groups would all have characteristic chemical shift ranges.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzylic (CH₂) | ~3.6 | Singlet |

| Azetidine Ring (CH₂) | 2.5 - 3.5 | Multiplets |

| Ethoxy (OCH₂) | ~3.4 | Quartet |

| Ethoxy (CH₃) | ~1.2 | Triplet |

| Methyl (C-CH₃) | ~1.3 | Singlet |

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 127 - 138 |

| Benzylic (CH₂) | ~60 |

| Azetidine Ring (C2, C4) | 50 - 65 |

| Azetidine Ring (C3) | 70 - 80 |

| Ethoxy (OCH₂) | ~58 |

| Ethoxy (CH₃) | ~15 |

Role of Mass Spectrometry (MS) in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₉NO), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound. Fragmentation patterns observed in the mass spectrum would offer further structural insights. Common fragmentation pathways for such a molecule could include the loss of the benzyl group, the ethoxy group, or cleavage of the azetidine ring, leading to characteristic fragment ions that would help to piece together the molecular structure.

X-ray Crystallography for Precise Molecular Geometry and Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unequivocal information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

This technique would definitively establish the conformation of the azetidine ring, which is known to be puckered. Furthermore, it would confirm the relative stereochemistry at the C3 position if the compound were chiral. The resulting crystal structure would provide a detailed and unambiguous representation of the molecule in the solid state. The synthesis of azetidine derivatives and their subsequent structural analysis by X-ray crystallography have been reported for various analogues, providing a basis for comparison.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies would include C-H stretching vibrations from the aromatic, aliphatic, and methyl groups. The C-N stretching of the azetidine ring and the C-O stretching of the ether linkage in the ethoxy group would also be present in the fingerprint region of the spectrum. The absence of certain bands, such as a carbonyl (C=O) stretch, would also be important for confirming the structure.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-N Stretch | 1100 - 1300 |

| C-O Stretch (Ether) | 1050 - 1150 |

Computational and Theoretical Studies on Azetidine Chemistry

Quantum Chemical Calculations for Reaction Pathway Analysis and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of reaction pathways and their associated energy landscapes. These calculations provide insights into the feasibility and nature of chemical transformations involving azetidines.

A fundamental aspect of understanding any chemical reaction is the identification and characterization of its transition states and intermediates. mit.edu Quantum chemical calculations allow for the precise determination of the geometries and energies of these transient species, which are often difficult or impossible to observe experimentally. researchgate.net For reactions involving azetidines, such as their synthesis or subsequent functionalization, these calculations can map out the entire reaction coordinate.

Table 1: Hypothetical Energy Profile for Azetidine (B1206935) Formation

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Intermediate 1 | +5.2 | Initial adduct |

| Transition State 1 | +15.8 | Energy barrier to ring formation |

| Azetidine Product | -10.5 | Final cyclized product |

This table represents a simplified, hypothetical energy profile to illustrate the concepts discussed.

Beyond just mapping pathways, quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure of reactants and transition states, it is possible to forecast how a molecule will behave under specific conditions. nih.govnih.gov

In the context of azetidine chemistry, computational models can predict the regioselectivity and stereoselectivity of reactions. For example, when a substituted azetidine undergoes a ring-opening reaction, calculations can determine which bond is most likely to break and from which direction a nucleophile will attack. These predictions are based on factors like charge distribution, frontier molecular orbital energies, and steric hindrance, all of which can be quantified through quantum chemical methods. mit.edunih.gov Recent studies have demonstrated the use of computational models to pre-screen reactants for azetidine synthesis, accurately predicting which combinations will lead to a successful reaction. mit.eduacs.org

Density Functional Theory (DFT) Applications in Azetidine Systems

Density Functional Theory (DFT) has become one of the most widely used quantum chemical methods due to its balance of accuracy and computational cost. DFT calculations are particularly well-suited for studying the electronic properties and reactivity of molecules like 1-Benzyl-3-ethoxy-3-methylazetidine.

DFT can be used to calculate a variety of molecular properties that are relevant to reactivity, including:

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how a molecule will interact with other reagents. nih.gov A small HOMO-LUMO gap often suggests high reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure within a molecule, including charge transfer interactions. nih.govbohrium.com

These DFT-derived properties can be correlated with experimental observations to build predictive models for the behavior of azetidine systems. For example, DFT calculations have been successfully employed to understand the preference for certain cyclization pathways in the synthesis of functionalized azetidines. nih.gov

Analysis of Ring Strain and Conformational Properties

The four-membered ring of azetidines possesses significant ring strain, which is a key determinant of their reactivity. rsc.orgrsc.org Computational methods are invaluable for quantifying this strain and understanding how it influences the molecule's geometry and behavior.

By performing geometry optimizations, it is possible to determine the preferred conformations of azetidines and the energy barriers between them. For a molecule like this compound, this would involve analyzing the puckering of the azetidine ring and the rotational barriers of the benzyl (B1604629) and ethoxy groups. This conformational analysis is critical, as the three-dimensional shape of the molecule can have a profound impact on its biological activity and chemical reactivity. nih.govrsc.org

Table 2: Calculated Ring Puckering in a Model Azetidine

| Conformation | Puckering Angle (degrees) | Relative Energy (kcal/mol) |

| Planar | 0 | +5.0 |

| Puckered | 25 | 0.0 |

This table provides a representative example of how computational analysis can quantify the energetic preference for a non-planar conformation in an azetidine ring due to ring strain.

Computational Design of Novel Azetidine Syntheses

A particularly exciting application of computational chemistry is the de novo design of synthetic routes. By combining knowledge of reaction mechanisms with the predictive power of quantum chemical calculations, it is possible to propose novel and efficient ways to synthesize complex molecules like substituted azetidines.

This process often involves:

Retrosynthetic Analysis: Computationally identifying potential disconnections in the target azetidine to suggest simpler starting materials.

Reaction Feasibility Assessment: Using quantum chemical calculations to evaluate the thermodynamic and kinetic viability of proposed synthetic steps.

Catalyst and Reagent Screening: Computationally testing a variety of catalysts and reagents to identify those that are most likely to promote the desired transformation with high yield and selectivity.

Recent work has highlighted the success of this approach, where computational modeling guided the discovery of new photocatalytic reactions to generate a wide variety of azetidines. mit.edu These studies demonstrate the power of a collaborative approach between computational and experimental chemists to accelerate the development of new synthetic methodologies. mit.eduacs.org

Synthetic Applications and Future Directions in Azetidine Research

Azetidines as Versatile Building Blocks for Complex Molecular Synthesis

The inherent ring strain of approximately 25.4 kcal/mol makes azetidines valuable and reactive intermediates in organic synthesis. rsc.org This strain, while ensuring reasonable stability for handling, can be strategically exploited in ring-opening and ring-expansion reactions to construct more complex acyclic and heterocyclic structures. rsc.orgrsc.org The reactivity of the azetidine (B1206935) ring allows for its use as a versatile synthon, providing access to a diverse range of molecular architectures that are otherwise challenging to synthesize. researchgate.netmagtech.com.cn

The application of azetidines as building blocks is driven by their ability to undergo selective transformations. For instance, nucleophilic attack can lead to the cleavage of the C-N or C-C bonds of the ring, providing access to functionalized amine derivatives. rsc.org This reactivity has been harnessed in the synthesis of natural products and biologically active molecules, where the azetidine moiety serves as a precursor to larger and more intricate molecular frameworks. acs.org The ability to introduce substituents at various positions on the azetidine ring further enhances their utility as building blocks, allowing for the generation of a wide array of derivatives with tailored properties. nih.gov

| Reaction Type | Description | Resulting Structures | Reference |

|---|---|---|---|

| Nucleophilic Ring Opening | Attack by a nucleophile on a ring carbon, leading to cleavage of a C-N or C-C bond. | Functionalized acyclic amines. | rsc.org |

| Ring Expansion | Rearrangement or reaction leading to the formation of a larger ring system (e.g., pyrrolidines, piperidines). | Larger N-heterocycles. | rsc.org |

| Cycloaddition Reactions | Participation of the azetidine ring in cycloaddition reactions to form fused or spirocyclic systems. | Polycyclic and spirocyclic heterocycles. | nih.gov |

Development of Chiral Azetidine Scaffolds for Asymmetric Transformations

The synthesis of enantiomerically pure azetidines is a significant area of research, as these chiral scaffolds are valuable in asymmetric catalysis. acs.orgresearchgate.net Chiral azetidine derivatives can act as ligands for metal catalysts or as organocatalysts themselves, facilitating stereoselective reactions. researchgate.netresearchgate.netbirmingham.ac.uk The conformational rigidity of the four-membered ring can impart a high degree of stereocontrol in these transformations. enamine.net

Several methods have been developed for the synthesis of chiral azetidines, often starting from readily available chiral precursors like amino acids. nih.gov The reduction of chiral β-lactams is another common and effective route to enantiopure azetidines. acs.org Once obtained, these chiral azetidines have been successfully employed in a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, leading to products with high enantiomeric excess. researchgate.netbirmingham.ac.uk The development of scalable and general methods for the synthesis of C2-substituted chiral azetidines remains an active area of investigation, with recent advances utilizing chiral auxiliaries to control stereochemistry. acs.org

| Application | Description | Example Reactions | Reference |

|---|---|---|---|

| Chiral Ligands | Coordination to a metal center to create a chiral catalyst for stereoselective transformations. | Hydrogenation, C-C bond formation. | researchgate.net |

| Organocatalysts | Functioning as a metal-free catalyst to induce stereoselectivity. | Aldol reactions, Michael additions, Mannich reactions. | researchgate.netbirmingham.ac.uk |

| Chiral Building Blocks | Incorporation into a target molecule to introduce a chiral center. | Synthesis of pharmaceuticals and natural products. | acs.org |

Integration of Azetidines into Novel Heterocyclic Systems

The unique reactivity of azetidines makes them excellent precursors for the synthesis of more complex heterocyclic systems, including spirocyclic and fused-ring structures. rsc.orgnih.gov The strain in the four-membered ring can be a driving force for rearrangements and cycloaddition reactions that lead to the formation of novel heterocyclic frameworks. rsc.orgrsc.org

Spirocyclic azetidines, where the azetidine ring is fused to another ring at a single carbon atom, are of particular interest in medicinal chemistry due to their three-dimensional structures. nih.govresearchgate.net Methods for the synthesis of spiro-azetidines often involve intramolecular cyclization or cycloaddition reactions. nih.govrsc.orgacs.org Similarly, fused heterocyclic systems containing an azetidine ring can be prepared through various synthetic strategies, including intramolecular C-H amination and cycloaddition reactions. rsc.orgnih.gov These complex structures are valuable in drug discovery as they can present unique spatial arrangements of functional groups, leading to novel biological activities. nih.gov

Emerging Trends in Azetidine Chemistry

The field of azetidine chemistry is continually evolving, with several emerging trends poised to expand the synthetic utility of this important class of heterocycles.

One of the most significant recent developments is the use of photocatalysis to synthesize and functionalize azetidines. chemrxiv.orgacs.orgchemrxiv.orgacs.org Visible-light-mediated reactions, such as [2+2] cycloadditions and radical strain-release processes, offer mild and efficient routes to highly substituted azetidines. rsc.orgchemrxiv.orgchemrxiv.org These methods often exhibit high levels of stereocontrol and functional group tolerance. acs.org

Another key area of innovation is the C-H functionalization of azetidines. rsc.orgacs.org Directing group-assisted or transition-metal-catalyzed C-H activation provides a powerful tool for the late-stage modification of azetidine scaffolds. acs.orgnih.govrsc.org This allows for the introduction of new functional groups onto the azetidine ring without the need for pre-functionalized substrates, streamlining synthetic routes to complex molecules.

The development of novel synthetic methodologies continues to be a major focus. This includes the use of new reagents and catalytic systems to access azetidines with diverse substitution patterns. rsc.orgfrontiersin.orgorganic-chemistry.org For example, methods involving the ring expansion of aziridines or the ring contraction of pyrrolidines provide alternative pathways to azetidine synthesis. rsc.orgmagtech.com.cn The synthesis of azetidinone-azole conjugates is also being explored for potential antimicrobial applications. benthamdirect.com

These emerging trends are expanding the synthetic toolbox available to chemists, enabling the creation of novel azetidine-containing molecules with potential applications in materials science and medicine. rsc.orgnih.gov

Q & A

What are the common synthetic routes for 1-Benzyl-3-ethoxy-3-methylazetidine, and how can reaction efficiency be optimized using experimental design principles?

Basic Research Question

Synthetic routes typically involve nucleophilic substitution or ring-closing metathesis to construct the azetidine ring. For optimization, employ factorial design to systematically vary parameters like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design (three factors at two levels) can identify interactions between variables while minimizing experimental runs. Response surface methodology (RSM) further refines optimal conditions, as demonstrated in chemical engineering design frameworks .

How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?

Basic Research Question

Combine 1H/13C NMR to map proton environments and carbon frameworks. Use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. X-ray crystallography confirms stereochemistry and spatial arrangement of the benzyl and ethoxy groups. Comparative analysis with azetidine derivatives (e.g., PubChem structural analogs) validates assignments .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Adhere to institutional Chemical Hygiene Plans (e.g., fume hood use, PPE protocols) . Reference safety data sheets (SDS) for azetidine analogs (e.g., Azetidine-3-carboxylic acid) to address reactivity hazards and disposal guidelines. Emergency protocols must include spill containment and neutralization procedures .

How can computational chemistry and reaction path search methods enhance the design of novel derivatives of this compound?

Advanced Research Question

Leverage quantum chemical calculations (e.g., DFT) to predict transition states and thermodynamic stability of intermediates. ICReDD’s methodology integrates reaction path searches with machine learning to prioritize viable synthetic routes. For example, compute activation energies for substituent modifications to guide experimental validation .

What statistical methods are recommended for resolving contradictions in experimental data during reaction optimization?

Advanced Research Question

Apply multivariate analysis (e.g., ANOVA) to isolate significant variables causing discrepancies. Use residual plots to detect outliers and assess model fit. If conflicting spectroscopic data arises, employ hierarchical clustering to compare results with structurally validated analogs, as seen in azetidine derivative studies .

What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Advanced Research Question

Optimize purification using membrane separation technologies (e.g., nanofiltration) to isolate the compound based on molecular weight and polarity. Simulate separation efficiency via computational fluid dynamics (CFD) models, aligning with CRDC frameworks for chemical engineering design .

How can researchers design comparative studies between this compound and its structural analogs to assess substituent effects?

Advanced Research Question

Adopt a systematic substitution strategy (e.g., replacing benzyl with phenyl or varying alkoxy groups). Use PubChem data to select analogs with documented biological or physicochemical profiles. Apply uniform characterization protocols (e.g., identical HPLC conditions) to ensure comparability .

What methodologies are effective for integrating process control and simulation in scaling up the synthesis of this compound?

Advanced Research Question

Implement process simulation software (e.g., Aspen Plus) to model heat transfer and kinetics during scale-up. Embed real-time monitoring (e.g., PAT tools) to track critical quality attributes (CQAs) like yield and purity. Align with CRDC guidelines for reactor design and control systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.